2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide
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Overview
Description
“2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide” is a chemical compound with the molecular formula C10H10F3N3O . It is also known as metaflumizone .
Synthesis Analysis
The synthesis of this compound involves a base-mediated reaction of 2-trifluoromethyl-1,3-conjugated enynes with N-acetylated 2-aminomalonates . This reaction can deliver two distinct types of products depending on substrates .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .Scientific Research Applications
DNA Binding and Anticancer Activity
- A study by (Sennappan et al., 2020) synthesized a similar compound and conducted DNA binding studies. The results revealed hyperchromism with bathochromic shift, indicating potential for interaction with DNA. Further, their molecular docking studies with cancer receptors suggested significant binding energy and interactions, making them potential candidates for anticancer activity.
Antimicrobial Properties
- (Biyala, Fahmi, & Singh, 2004) reported on palladium and platinum complexes derived from a similar compound, showcasing significant antimicrobial properties. This suggests potential applications in the development of new antimicrobial agents.
Anticonvulsant Evaluation
- Another study by (Ahsan et al., 2013) synthesized analogues of a similar structure and evaluated them for anticonvulsant activity. This highlights the potential use of such compounds in the development of anticonvulsant medications.
Molecular Docking and Antitumor Activity
- In a study by (Ji et al., 2018), a compound structurally related to 2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide showed inhibitory capacity against cancer cell proliferation, highlighting its potential in antitumor applications.
Chemosensor Development
- (Patil et al., 2014) developed a chemosensor based on a structurally related compound for detecting Co(2+) in semi-aqueous media. This application suggests the potential use of such compounds in environmental monitoring and analytical chemistry.
Safety and Hazards
Mechanism of Action
Target of Action
The compound is a chemical transformation product
Result of Action
As a chemical transformation product, it may have various effects depending on the specific biological context . More research is needed to elucidate the specific molecular and cellular effects of this compound’s action.
Biochemical Analysis
Biochemical Properties
2-(1-(3-(Trifluoromethyl)phenyl)ethylidene)hydrazinecarboxamide is a semicarbazone insecticide . It works by blocking sodium channels in target insects, resulting in paralysis associated with blocking nerve activity . This suggests that it interacts with sodium channels, a type of protein, and affects their function .
Cellular Effects
The compound’s ability to block sodium channels can have significant effects on cells. Sodium channels play a crucial role in the functioning of nerve and muscle cells, and blocking these channels can disrupt signal transmission, leading to paralysis in insects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the sodium channels in their slow-inactivated state . This prevents the channels from opening in response to voltage changes, disrupting the flow of sodium ions and the propagation of electrical signals .
Properties
IUPAC Name |
[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N3O/c1-6(15-16-9(14)17)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3,(H3,14,16,17)/b15-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZATUGRJMFZZBW-GIDUJCDVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)N)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)N)/C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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